molecular formula C15H15BrClN3O3 B2579408 3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2329625-88-7

3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2579408
CAS RN: 2329625-88-7
M. Wt: 400.66
InChI Key: WAHKIAMANXHAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as BRD-7880, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is synthesized using a specific method and has been researched for its mechanism of action and physiological effects. In

Scientific Research Applications

Synthesis and Anti-arrhythmic Applications

Research led by Pękala et al. (2005) focused on the synthesis and structure-activity relationship of new anti-arrhythmic derivatives of imidazolidine-2,4-dione. The study involved the synthesis of halogen-substituted 5-arylidene derivatives and their evaluation in vitro for electrocardiogram effects and anti-arrhythmic activity in a rat model. The findings indicated promising properties of these compounds for class Ia anti-arrhythmic classification according to the Vaughan Williams classification, without showing anticonvulsant or neurotoxic activity (Pękala et al., 2005).

Chemosensitizer for Antibiotic Resistance

Matys et al. (2015) evaluated a series of imidazolidine-4-one derivatives for their potential to enhance antibiotic effectiveness against resistant strains of Staphylococcus aureus, including MRSA (methicillin-resistant S. aureus). The study identified compounds with significant potency in increasing the efficacy of β-lactam antibiotics and ciprofloxacin against resistant strains, providing insights into new strategies for combating antibiotic resistance (Matys et al., 2015).

Cytotoxic Activity and Structural Analysis

Research by Costa et al. (1995) described the synthesis and in vitro cytotoxic evaluation of various substituted imidazolidinediones and thiazolidinediones. This study provides a foundational understanding of the structural features contributing to cytotoxic activity, which is crucial for the development of novel anticancer agents (Costa et al., 1995).

properties

IUPAC Name

3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClN3O3/c16-9-1-2-12(17)11(7-9)14(22)19-5-3-10(4-6-19)20-13(21)8-18-15(20)23/h1-2,7,10H,3-6,8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHKIAMANXHAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione

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